molecular formula C16H20N2OS3 B2559653 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421450-71-6

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2559653
CAS RN: 1421450-71-6
M. Wt: 352.53
InChI Key: GCVHKYOPNSJFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C16H20N2OS3 and its molecular weight is 352.53. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using click chemistry approaches, characterized through IR, NMR, MS studies, and analyzed for thermal stability using TGA and DSC techniques. Single-crystal XRD analysis confirms its structure, and Hirshfeld surfaces computational method analyzes the intercontacts in the crystal structure (Govindhan et al., 2017).

Biological Activities and Applications

  • The compound's cytotoxicity has been evaluated, indicating potential biological applications. Binding analysis with human serum albumin using fluorescence spectroscopy is conducted to understand its pharmacokinetics nature for further biological applications (Govindhan et al., 2017).
  • Similar compounds have shown significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. They have also been found as potent inhibitors of LPS-stimulated NO generation, indicating their potential in immunological research (Abdel‐Aziz et al., 2011).

Electrochemical Synthesis

  • Electrochemical syntheses of new arylthiobenzazoles using this compound demonstrate its potential in electrochemical studies. The synthesis process involves electrochemical oxidation in the presence of nucleophiles, providing insights into novel synthetic pathways (Amani & Nematollahi, 2012).

Antiviral Activity

  • Derivatives of this compound have been used as starting materials for synthesizing heterocyclic compounds that exhibited cytotoxicity and antiviral activities. This suggests its potential use in developing antiviral agents (Attaby et al., 2006).

Wound-Healing Potential

  • Derivatives of this compound have shown significant wound-healing activity in vivo, indicating its potential application in medicinal chemistry and pharmacology (Vinaya et al., 2009).

Novel Drug Design

  • This compound's structure has contributed to the development of novel opioid analgesic and anesthetic agents, highlighting its importance in innovative drug design (Kudzma et al., 1989).

properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS3/c1-12-10-21-16(17-12)22-11-13-4-6-18(7-5-13)15(19)9-14-3-2-8-20-14/h2-3,8,10,13H,4-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHKYOPNSJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.